N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(naphthalen-2-yloxy)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(naphthalen-2-yloxy)propanehydrazide: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds like celecoxib and rimonabant, which also contain the pyrazole ring and exhibit significant biological activity.
Uniqueness
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is unique due to its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C29H24N4O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C29H24N4O2/c1-21(35-27-17-16-22-10-8-9-13-24(22)18-27)29(34)31-30-19-25-20-33(26-14-6-3-7-15-26)32-28(25)23-11-4-2-5-12-23/h2-21H,1H3,(H,31,34)/b30-19+ |
InChI Key |
ZTIINULQFKVIJT-NDZAJKAJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.